Cycloheptyl[(4-pentyloxynaphthyl)sulfonyl]amine
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Overview
Description
Cycloheptyl[(4-pentyloxynaphthyl)sulfonyl]amine is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl[(4-pentyloxynaphthyl)sulfonyl]amine typically involves the reaction of cycloheptylamine with 4-pentyloxynaphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl[(4-pentyloxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Cycloheptyl[(4-pentyloxynaphthyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Cycloheptyl[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptylamine: A simpler amine with similar structural features.
4-Pentyloxynaphthylsulfonyl Chloride: The precursor used in the synthesis of the compound.
Other Sulfonamides: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
Cycloheptyl[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to its specific combination of a cycloheptyl group and a 4-pentyloxynaphthylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H31NO3S |
---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-cycloheptyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H31NO3S/c1-2-3-10-17-26-21-15-16-22(20-14-9-8-13-19(20)21)27(24,25)23-18-11-6-4-5-7-12-18/h8-9,13-16,18,23H,2-7,10-12,17H2,1H3 |
InChI Key |
YGGSPQYFQHIGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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